Fmoc-D-Tyr(Bzl)-OH
Description
Significance of Protected D-Amino Acid Derivatives in Advanced Peptide Synthesis
The use of protected amino acids is fundamental to peptide synthesis. altabioscience.com Protecting groups, such as Fmoc for the alpha-amino group, are essential to prevent unwanted side reactions and polymerization during the coupling process, thereby ensuring the formation of the desired peptide sequence with high yield and purity. altabioscience.com
The incorporation of D-amino acids, which are stereoisomers (mirror images) of the naturally occurring L-amino acids, offers significant advantages in peptide design. formulationbio.comjpt.com Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation by enzymes in the body, which are typically specific for L-amino acids. formulationbio.combiopharmaspec.comlifetein.com This enhanced stability can lead to a longer plasma half-life and improved therapeutic potential. biopharmaspec.com
Evolution of Fmoc-Based Solid-Phase Peptide Synthesis Strategies Relevant to Non-Canonical Amino Acids
Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. nih.govbachem.com The use of the Fmoc protecting group has become a cornerstone of modern SPPS. altabioscience.commolport.com
The Fmoc/tBu (tert-butyl) strategy provides an orthogonal system where the temporary Fmoc group is removed by a mild base (like piperidine), while the more permanent side-chain protecting groups (like benzyl (B1604629) and tert-butyl) are stable to these conditions and are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). altabioscience.comnih.govnih.gov This approach is milder than the older Boc/benzyl strategy and is compatible with a wider range of sensitive and modified amino acids, including non-canonical amino acids (ncAAs). molport.comnih.gov The development of automated flow-based SPPS has further increased the efficiency of synthesizing long and complex peptides containing ncAAs. nih.gov
Stereochemical Considerations and the Role of D-Configuration in Peptide Structure and Function
Chirality, the "handedness" of molecules, is a critical factor in biochemistry. jpt.com While proteins in most living organisms are composed almost exclusively of L-amino acids, D-amino acids play unique and important roles. jpt.comfrontiersin.org The specific three-dimensional structure of a peptide, which is dictated by its amino acid sequence and their stereochemistry, is crucial for its biological activity. jpt.com
The incorporation of a D-amino acid can significantly alter the secondary structure of a peptide, for instance, by promoting the formation of specific turns or disrupting helical structures. nih.gov This can lead to peptides with novel receptor binding properties or enhanced biological activities. frontiersin.org For example, the presence of a D-amino acid can be key for receptor recognition and can enhance the activity and stability of host defense peptides. frontiersin.org
Overview of Research Trajectories for Fmoc-D-Tyr(Bzl)-OH in Chemical and Biomedical Sciences
Research involving this compound and similar D-amino acid derivatives is focused on leveraging their unique properties for various applications. A primary area of investigation is the development of therapeutic peptides with improved stability and efficacy. formulationbio.com By replacing L-amino acids with their D-counterparts at specific positions, researchers can design peptides that are less susceptible to enzymatic breakdown, a major hurdle in peptide drug development. biopharmaspec.comnih.gov
Furthermore, the introduction of D-amino acids is a strategy to create peptide mimetics, compounds that mimic the structure and function of natural peptides but with enhanced properties. biopharmaspec.com For instance, the incorporation of D-amino acids has been instrumental in developing potent and long-lasting opioid peptide analogs. biopharmaspec.com The use of this compound in the synthesis of cyclic peptides is another active research area, as cyclization can further enhance peptide stability and constrain the peptide into a bioactive conformation. nih.gov Research has shown that cyclic peptides containing Tyr(Bzl) can exhibit antiproliferative activity. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSJSKPWIOKIJ-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654297 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138775-48-1 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving Fmoc D Tyr Bzl Oh
Integration of Fmoc-D-Tyr(Bzl)-OH into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for assembling peptide chains, and this compound is seamlessly integrated into this workflow. altabioscience.com The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com
Optimization of Coupling Conditions for this compound Incorporation into Peptide Chains
The efficiency of incorporating this compound into a growing peptide chain is paramount for achieving high yields and purity of the final peptide. The carboxyl group of this compound must be activated to facilitate the formation of an amide bond with the free amine of the resin-bound peptide. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives to enhance efficiency and suppress side reactions. bachem.com
Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely employed for their high coupling efficiency. americanpeptidesociety.org The choice of solvent is also critical, with N,N-dimethylformamide (DMF) being the most common, although alternatives are being explored for green chemistry initiatives. acs.org The optimization of these conditions—including the choice of coupling reagent, additive, solvent, and reaction time—is crucial for maximizing the incorporation of this compound.
| Coupling Reagent | Additive | Common Solvents | Key Considerations |
| DIC (N,N'-diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole), Oxyma Pure | DMF, NMP, DCM | Minimizes racemization, especially with additives. bachem.com |
| HBTU | HOBt | DMF, NMP | High coupling efficiency. americanpeptidesociety.org |
| HATU | HOAt (1-Hydroxy-7-azabenzotriazole) | DMF, NMP | Very efficient, particularly for sterically hindered couplings. americanpeptidesociety.org |
| PyAOP | None required | DMF | Effective for forming amides from carboxylic acids and amines. glpbio.com |
Role of the Fmoc Protecting Group in N-Alpha Protection and Deprotection Regimes
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid. wikipedia.orgontosight.ai Its primary role is to prevent the amino group from participating in unwanted reactions during the coupling of the carboxyl group. altabioscience.com The Fmoc group is stable to the acidic conditions often used to cleave the final peptide from the resin, providing an orthogonal protection strategy. peptide.com
Deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. wikipedia.orgiris-biotech.de The mechanism involves the abstraction of the acidic proton on the fluorenyl ring, leading to β-elimination and the release of the free amine, dibenzofulvene, and carbon dioxide. peptide.com The dibenzofulvene byproduct is scavenged by piperidine to prevent it from reacting with the newly deprotected amine. peptide.com The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection reaction. wikipedia.org
| Deprotection Reagent | Concentration in DMF | Key Features |
| Piperidine | 20% (v/v) | Most common, rapid deprotection. wikipedia.orgiris-biotech.de |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Often used with a piperidine scavenger | Faster than piperidine, useful for difficult deprotections. peptide.comiris-biotech.de |
| 4-Methylpiperidine | 20% (v/v) | An alternative to piperidine with similar efficiency. iris-biotech.de |
| Pyrrolidine | Varies | Enables Fmoc-removal in less polar, greener solvents. acs.org |
Utilization of the Benzyl (B1604629) Protecting Group for Tyrosine Side-Chain Hydroxyl Functionality
The hydroxyl group of the tyrosine side chain is reactive and requires protection to prevent side reactions, such as O-acylation, during peptide synthesis. peptide.com The benzyl (Bzl) group is a commonly used protecting group for this purpose. ajol.info It is introduced as a benzyl ether and is generally stable to the basic conditions used for Fmoc group removal. thieme-connect.de
However, the benzyl group is susceptible to cleavage by strong acids. While it is largely stable to the milder acidic conditions sometimes used in Fmoc-SPPS, it is not fully compatible with the strong acid cocktails (like trifluoroacetic acid, TFA) used for final cleavage in Boc (tert-butyloxycarbonyl) chemistry, where some loss of the protecting group can occur. peptide.comthieme-connect.de For Fmoc synthesis, the benzyl group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, often containing scavengers to prevent re-attachment of the benzyl cation to sensitive residues like tryptophan. google.com The acid lability of the benzyl group is significantly increased when attached to a 3-nitrotyrosine (B3424624) residue. researchgate.netnih.gov
Strategies for Minimizing Epimerization and Other Side-Reaction Pathways during Coupling
During the activation and coupling of an amino acid, there is a risk of epimerization, which is the conversion of the D-amino acid to a mixture of D- and L-isomers. americanpeptidesociety.org This is a significant concern as it can lead to the incorporation of the incorrect stereoisomer, potentially affecting the biological activity of the final peptide. americanpeptidesociety.org The use of urethane-based protecting groups like Fmoc helps to suppress racemization during activation and coupling. nih.gov
Strategies to minimize epimerization include:
Use of additives: Additives like HOBt, HOAt, and Oxyma Pure can form active esters that are less prone to racemization. americanpeptidesociety.orghighfine.com
Choice of coupling reagent: Some coupling reagents are inherently less likely to cause racemization. rsc.org
Controlled reaction conditions: Lowering the reaction temperature and minimizing the activation time can help reduce the extent of epimerization. americanpeptidesociety.org
Base selection: In cases with a high risk of racemization, a weaker base like sym-collidine may be used instead of more common bases like DIPEA. bachem.com
Other potential side reactions include the formation of aspartimide from aspartic acid residues and diketopiperazine formation at the dipeptide stage. acs.orgpeptide.com Careful selection of protecting groups and coupling conditions is essential to mitigate these issues.
Development of Green Chemistry Approaches in Fmoc-SPPS with D-Amino Acids
Traditional SPPS protocols often utilize large volumes of hazardous solvents like DMF, N,N-dimethylformamide, and dichloromethane (B109758) (DCM). acs.orgnih.gov There is a growing effort to develop greener and more sustainable methods for peptide synthesis. biotage.comacs.org This includes the exploration of alternative, less toxic solvents and the optimization of reaction conditions to reduce waste.
Solution-Phase Peptide Synthesis Methodologies Incorporating this compound
While SPPS is the dominant technique, solution-phase peptide synthesis (SPPS) remains a valuable method, particularly for the large-scale synthesis of shorter peptides or for specific applications where SPPS is not suitable. In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step.
This compound is also utilized in solution-phase synthesis. The coupling and deprotection chemistries are analogous to those used in SPPS. Coupling is achieved using standard activating agents, and the Fmoc group is removed with a base like piperidine. total-synthesis.com The key difference is the need to purify the peptide intermediate after each coupling and deprotection step, which can be more time-consuming than the simple filtration and washing steps of SPPS. However, solution-phase synthesis can offer advantages in terms of scalability and the ability to characterize intermediates thoroughly.
Preparation of Peptides Featuring D-Tyrosine Residues for Specialized Conformational and Functional Studies
The incorporation of D-amino acids, such as D-tyrosine, into peptide sequences can significantly influence their conformational preferences and biological activities. The D-configuration often leads to enhanced stability against enzymatic degradation and can induce turns in the peptide backbone, which is particularly useful in the design of peptidomimetics and bioactive cyclic peptides.
The synthesis of cyclic peptides is a key strategy in medicinal chemistry to constrain the peptide backbone, leading to increased receptor affinity, selectivity, and metabolic stability. This compound is a valuable building block in the solid-phase synthesis of such cyclic peptides.
A notable example is the synthesis of the β-casomorphin-5-derived cyclic pentapeptide, Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly], which has been shown to inhibit the growth of various human cancer cell lines. nih.govimrpress.com The synthesis of this class of cyclic peptides can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization, or entirely on a solid support. nih.gov
In a solid-phase approach, the linear peptide precursor is assembled on a suitable resin, such as a 2-chlorotrityl (Clt) resin. nih.gov The synthesis involves the sequential coupling of Fmoc-protected amino acids, including this compound, using standard coupling reagents. nih.gov A typical synthetic protocol for a related cyclic peptide is outlined below:
| Step | Procedure | Reagents/Conditions | Purpose |
| 1 | Resin Loading | Fmoc-Gly-OH, 2-Clt-Cl Resin, DIAD, DCM | Attachment of the first amino acid to the solid support. |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus. |
| 3 | Amino Acid Coupling | Fmoc-Pro-OH, Fmoc-Tyr(Bzl)-OH, Fmoc-D-Orn(Mtt)-OH, Fmoc-Tyr-OH, Coupling reagents (e.g., HBTU, HOBt, DIPEA) | Stepwise elongation of the peptide chain. |
| 4 | Selective Deprotection | 1% TFA in DCM | Removal of the Mtt protecting group from the D-Orn side chain. |
| 5 | On-Resin Cyclization | Coupling reagents (e.g., DPPA, PyBOP) | Formation of the cyclic peptide backbone on the solid support. |
| 6 | Cleavage and Deprotection | TFA/TIS/H₂O cocktail | Cleavage of the peptide from the resin and removal of side-chain protecting groups (excluding Bzl). |
| 7 | Final Deprotection | Hydrogenolysis (e.g., Pd/C, H₂) | Removal of the benzyl (Bzl) protecting group from the tyrosine side chain. |
| 8 | Purification | RP-HPLC | Isolation of the pure cyclic peptide. |
This table represents a general workflow and specific reagents and conditions may vary.
The use of an orthogonal protecting group strategy, such as the methyltrityl (Mtt) group on the side chain of D-ornithine, allows for its selective removal on the resin, enabling subsequent on-resin cyclization between the deprotected side chain and the C-terminal carboxyl group. nih.gov Alternatively, the linear peptide can be cleaved from the resin with its side-chain protecting groups intact and cyclized in solution, often using high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov
Post-translational modifications such as phosphorylation and sulfation of tyrosine residues are critical for many biological processes. The synthesis of peptides containing phosphorylated or sulfated D-tyrosine can provide valuable tools for studying these processes and for developing novel therapeutics.
Phosphorylated Analogs:
The synthesis of phosphotyrosine-containing peptides is typically achieved by incorporating a pre-phosphorylated tyrosine derivative during SPPS. researchgate.netthieme-connect.de While direct examples using this compound for subsequent phosphorylation are not abundant in the literature, the general strategy involves either a "global phosphorylation" approach on the fully assembled peptide or the use of a protected phosphotyrosine building block.
For the building block approach, a derivative such as Fmoc-D-Tyr(PO₃R₂)-OH would be used, where R is a protecting group like benzyl (Bzl) or tert-butyl (tBu). thieme-connect.descispace.com The synthesis of the L-isomer, Fmoc-Tyr(PO₃Bzl₂)-OH, has been well-documented and involves the phosphorylation of Fmoc-Tyr-OH. A similar synthetic route could be envisaged for the D-isomer. The use of Fmoc-Tyr(PO₃Bzl₂)-OH in SPPS has been shown to be effective, although the benzyl groups may be partially labile to the piperidine used for Fmoc deprotection. scispace.compeptide.com The tert-butyl protected derivative, Fmoc-Tyr(PO₃tBu₂)-OH, offers greater stability during synthesis. scispace.com
A post-synthetic phosphorylation strategy would involve the synthesis of a peptide containing a D-tyrosine residue with a selectively removable side-chain protecting group. rsc.org While the benzyl group of this compound is relatively stable, its removal typically requires strong acidic conditions or hydrogenolysis, which might not be compatible with other protecting groups on the peptide. thieme-connect.de A more orthogonal protecting group, such as the 2-chlorotrityl (Clt) group, which can be removed under milder acidic conditions, would be more suitable for a selective, on-resin phosphorylation strategy. google.com
Sulfated Analogs:
Tyrosine O-sulfation is another important post-translational modification. The synthesis of sulfated peptides can be challenging due to the acid lability of the sulfate (B86663) ester. nih.gov Similar to phosphorylation, the main strategies involve the incorporation of a pre-sulfated tyrosine building block or a post-synthetic sulfation approach.
The direct incorporation of Fmoc-D-Tyr(SO₃H)-OH or its salt (e.g., sodium or tetrabutylammonium (B224687) salt) is a common method. jst.go.jpthieme-connect.de However, coupling of these charged building blocks can be inefficient. researchgate.net To overcome this, protected sulfotyrosine derivatives have been developed, such as those with neopentyl (nP) or dichlorovinyl (DCV) protecting groups on the sulfate moiety. researchgate.netiris-biotech.de
A post-synthetic sulfation strategy offers an alternative. In this approach, a peptide containing a tyrosine residue with its hydroxyl group available for modification is synthesized. A strategy particularly relevant to this compound involves using benzyl protection for tyrosine residues that are not intended for sulfation, while the target tyrosine is protected with a more labile group like azidomethyl (Azm). researchgate.netkiesslinglab.com After selective deprotection of the Azm group, the free phenol (B47542) can be sulfated on-resin using a sulfating agent like the sulfur trioxide-dimethylformamide (SO₃·DMF) complex. kiesslinglab.com The benzyl-protected tyrosines remain intact during this process and are removed during the final cleavage and deprotection steps. kiesslinglab.com This highlights the utility of the benzyl protecting group in strategies for selective peptide modification.
Synthesis of Cyclic Peptides Containing D-Tyrosine Moieties
Synthetic Routes for Analogs and Derivatives of this compound
The properties of this compound can be modulated by altering the protecting group on the phenolic hydroxyl group. These variations give rise to a range of analogs with different stabilities and deprotection conditions, offering greater flexibility in peptide synthesis design.
A common analog is Fmoc-D-Tyr(tBu)-OH , where the benzyl group is replaced by a tert-butyl (tBu) group. ontosight.aichemicalbook.comadvancedchemtech.com The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA), making it highly compatible with standard Fmoc-SPPS protocols. researchgate.netontosight.ai In contrast, the benzyl group of this compound is more acid-stable and is often removed by hydrogenolysis, providing an orthogonal protection scheme when tBu-based side-chain protecting groups are used for other amino acids. thieme-connect.deiris-biotech.de
Another class of analogs features substituted benzyl groups to fine-tune the stability of the protecting group. An example is Fmoc-D-Tyr(2,6-diCl-Bzl)-OH . The electron-withdrawing chloro substituents on the benzyl ring increase the acid stability of this protecting group compared to the unsubstituted benzyl group. google.compeptide.com This enhanced stability is advantageous in the synthesis of complex peptides where prolonged exposure to acidic conditions might be necessary.
The synthesis of these analogs generally involves the protection of the phenolic hydroxyl group of D-tyrosine followed by the introduction of the Fmoc group at the N-terminus. For instance, the synthesis of Fmoc-D-Tyr(tBu)-OH can be achieved by the tert-butylation of D-tyrosine, followed by reaction with Fmoc-OSu.
Below is a comparative table of some Fmoc-D-Tyr(X)-OH analogs:
| Compound | X (Protecting Group) | Key Features | Deprotection Conditions |
| This compound | Benzyl (Bzl) | Orthogonal to tBu-based protection. | Hydrogenolysis (e.g., H₂/Pd/C), strong acids (e.g., HF, TFMSA). thieme-connect.de |
| Fmoc-D-Tyr(tBu)-OH | tert-Butyl (tBu) | Standard for Fmoc/tBu SPPS. | Strong acids (e.g., TFA). ontosight.ai |
| Fmoc-D-Tyr(2,6-diCl-Bzl)-OH | 2,6-Dichlorobenzyl | Increased acid stability compared to Bzl. | Stronger acidic conditions than for Bzl. peptide.com |
| Fmoc-D-Tyr(Clt)-OH | 2-Chlorotrityl (Clt) | Highly acid-labile, allows for selective deprotection on-resin. | Mild acids (e.g., 1% TFA in DCM). google.com |
The choice of the protecting group for the tyrosine side chain is a critical parameter in the design of a peptide synthesis strategy, and the availability of these analogs of this compound provides chemists with a versatile toolbox for the construction of complex and modified peptides.
Mechanistic and Theoretical Investigations of Reactions Involving Fmoc D Tyr Bzl Oh
Elucidation of Reaction Mechanisms for Fmoc Deprotection in the Context of D-Amino Acids
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental step in SPPS. wikipedia.org The established mechanism for Fmoc deprotection is a base-catalyzed β-elimination (E1cB) reaction. acs.orgrsc.org This process is generally independent of the stereochemistry of the amino acid.
The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). springernature.comembrapa.br This is the rate-determining step. rsc.org The resulting carbanion then undergoes elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which subsequently decomposes to liberate the free amine of the peptide. acs.orgscielo.org.mx
The role of the base is twofold: it not only facilitates the initial proton abstraction but also acts as a scavenger for the electrophilic DBF intermediate. acs.orgrsc.org Piperidine is particularly effective because it rapidly traps DBF to form a stable adduct, preventing DBF from reacting with the newly deprotected amine, which would terminate the peptide chain elongation. wikipedia.orgacs.org
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Concentration in DMF | Typical Reaction Time | Reference |
|---|---|---|---|
| Piperidine | 20-30% | 10-20 min | wikipedia.orgspringernature.com |
| 4-Methylpiperidine | 20% | 30 min | scielo.org.mx |
| Piperazine/DBU/Formic Acid | 5% / 1% / 1% | Not Specified | wikipedia.org |
Studies on Diketopiperazine Formation and Other On-Resin Side Reactions Affecting D-Tyrosine Peptides
The presence of a D-amino acid can influence the propensity for certain on-resin side reactions, most notably diketopiperazine (DKP) formation. chempep.com
Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction is a significant side reaction that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. chempep.compeptide.com The reaction is initiated by the nucleophilic attack of the free N-terminal amine of the dipeptide on the ester linkage to the resin. acs.org This side reaction is particularly prevalent in Fmoc-based SPPS because the deprotection step liberates a free amine, which can readily initiate the cyclization. chempep.comub.edu
The formation of DKPs is highly sequence-dependent. Combinations of L- and D-amino acids are known to facilitate this reaction. acs.org The stereochemistry of the two C-terminal residues plays a crucial role. A D-amino acid at the C-terminus followed by another amino acid can adopt a conformation that favors cyclization. The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can suppress DKP formation by sterically shielding the ester linkage. chempep.compeptide.com Another strategy is to couple a pre-formed dipeptide, bypassing the problematic dipeptide-resin intermediate stage. chempep.com
Other On-Resin Side Reactions:
Aspartimide Formation: While not directly involving tyrosine, if an aspartic acid residue is present in the peptide sequence, it is prone to forming a five-membered aspartimide ring. This reaction is catalyzed by both acids and bases and can occur during the piperidine-mediated Fmoc deprotection. peptide.comiris-biotech.de Aspartimide formation can lead to racemization at the α-carbon of the aspartic acid and the formation of β-peptide isomers upon ring opening. ub.eduacs.org
Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminal amine to form a guanidinyl group, which terminates the peptide chain. This can be avoided by pre-activating the amino acid before its addition to the resin. peptide.com
Alkylation of Tyrosine: The benzyl (B1604629) (Bzl) protecting group on the tyrosine side chain is generally stable. However, highly reactive cationic species generated during the final cleavage from the resin can potentially lead to side reactions if not properly scavenged. sigmaaldrich.com The use of scavengers like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail is crucial to prevent such modifications. sigmaaldrich.com
Advanced Research on Racemization Control and Maintenance of Stereochemical Integrity in D-Amino Acid Peptide Synthesis
Maintaining the stereochemical integrity of each amino acid throughout the synthesis is paramount. Racemization, or epimerization, is the conversion of one enantiomer into its mirror image (e.g., a D-amino acid to an L-amino acid). researchgate.netmdpi.com
In peptide synthesis, racemization primarily occurs during the activation step of the amino acid for coupling. peptide.com The activation of the carboxylic acid group increases the acidity of the α-proton, making it susceptible to abstraction by a base. The resulting enolate intermediate is planar and can be reprotonated from either face, leading to a mixture of D and L isomers.
For Fmoc-D-Tyr(Bzl)-OH, the risk of racemization is present during its coupling to the growing peptide chain. Several factors influence the extent of racemization:
Activation Method: The choice of coupling reagent is critical. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization by forming active esters that are less prone to enolization. peptide.com
Base: The presence of excess base can promote racemization.
Sequence: The nature of the preceding amino acid can also have an effect.
Research has shown that the rate of racemization during SPPS is generally low, often less than 0.4% per cycle. researchgate.net However, for the synthesis of long peptides or peptides where high stereochemical purity is critical, even low levels of racemization can be problematic. The incorporation of D-amino acids is sometimes achieved enzymatically in nature by racemases, highlighting the challenge of controlling stereochemistry through chemical synthesis. plos.orgnih.gov
Strategies to minimize racemization include:
Using coupling reagents known to suppress epimerization. peptide.com
Careful control of reaction conditions, such as temperature and reaction time.
In some cases, the use of enzymatic ligation can offer superior control over stereochemistry.
The presence of D-amino acids can also be used strategically to influence the properties of the final peptide, such as increasing resistance to proteases and stabilizing specific secondary structures. rsc.org
Computational Chemistry Approaches to Understanding Reaction Pathways and Molecular Interactions
Computational chemistry provides powerful tools to investigate the mechanisms of reactions involved in peptide synthesis at a molecular level. chemrxiv.orgresearchgate.net These methods can be used to model reaction pathways, calculate activation energies, and understand the non-covalent interactions that govern peptide conformation and reactivity.
Modeling Fmoc Deprotection: Quantum mechanical (QM) calculations can be employed to model the E1cB mechanism of Fmoc deprotection. These calculations can determine the energy barriers for proton abstraction and subsequent elimination, providing insights into the reaction kinetics. rsc.org While the core mechanism is well-established, computational studies can explore the influence of different bases, solvents, and the peptide sequence on the reaction rate.
Investigating Side Reactions: Computational models can help to understand the factors that promote side reactions like DKP and aspartimide formation. For example, molecular dynamics (MD) simulations can explore the conformational landscape of a dipeptide-resin and identify conformations that are pre-disposed to cyclization. nih.gov By calculating the energy profile for the cyclization reaction, researchers can predict the likelihood of DKP formation for different amino acid sequences, including those containing D-amino acids.
Understanding Racemization: QM calculations are particularly useful for studying the mechanism of racemization during the coupling step. By modeling the transition states for both the desired peptide bond formation and the undesired enolization pathway, the propensity for racemization can be assessed for different coupling reagents and conditions. rsc.org
Recent advances, such as combining neural network potentials with reactive molecular dynamics, allow for the simulation of complex reaction mechanisms in solution, providing a more realistic picture of the reaction pathways. chemrxiv.orgresearchgate.net These computational approaches are invaluable for rationalizing experimental observations and for the predictive design of improved synthetic protocols that minimize side reactions and maintain the stereochemical purity of peptides containing this compound.
Applications of Fmoc D Tyr Bzl Oh and Its Derivatives in Advanced Materials and Chemical Biology
Fmoc-D-Tyrosine-Based Hydrogel Systems and Self-Assembly Phenomena
Fmoc-derivatized amino acids, including those of tyrosine, are well-regarded for their capacity to self-assemble into structured nanomaterials, particularly hydrogels. d-nb.infonih.gov This self-assembly is a spontaneous process driven by a range of non-covalent interactions, leading to the formation of three-dimensional networks that can entrap significant amounts of water. rsc.orgacs.org These hydrogels are of considerable interest for biomedical applications due to their biocompatibility, biodegradability, and physical resemblance to the extracellular matrix. nih.govmdpi.comacs.org
The formation of hydrogels from Fmoc-tyrosine derivatives is a complex process governed by a delicate balance of several non-covalent forces. mdpi.com Key among these are:
π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety and the phenyl rings of the tyrosine and benzyl (B1604629) groups have a strong tendency to stack on top of one another, which is a major driving force for aggregation. rsc.orgrsc.org
Hydrogen Bonding: The amide linkages and carboxylic acid groups present in the Fmoc-amino acid molecules form extensive hydrogen bond networks, contributing to the stability and fibrous nature of the self-assembled structures. rsc.orgmdpi.com
Hydrophobic Interactions: The non-polar character of the Fmoc and benzyl groups encourages their aggregation in an aqueous environment to minimize contact with water molecules. d-nb.inforsc.org
Studies have shown that for Fmoc-Tyr, hydrogen bonding is a primary driver for the formation of fibrous structures characteristic of the gel phase, while the stacking of the planar Fmoc groups is more dominant in the crystalline state. mdpi.commdpi.com The interplay of these interactions leads to the formation of high-aspect-ratio nanofibers that entangle to create a self-supporting, viscoelastic hydrogel. rsc.orgresearchgate.net
To enhance the properties and functionality of Fmoc-tyrosine-based hydrogels, researchers have explored their co-assembly with other molecules. This approach allows for the creation of multi-component materials with tunable characteristics.
Co-assembly with other amino acid derivatives: Binary mixtures of different Fmoc-amino acids can form hydrogels with improved mechanical properties and stability. For instance, the co-assembly of Fmoc-Tyr-OH and Fmoc-Tyr(Bzl)-OH has been shown to form stable hydrogels. nih.govencyclopedia.pubnih.gov Similarly, mixtures of Fmoc-Phe-OH and Fmoc-Tyr(Bzl)-OH also result in robust hydrogel formation. nih.govencyclopedia.pubnih.gov These mixed systems can exhibit different structural and physical characteristics compared to their single-component counterparts. encyclopedia.pub
Co-assembly with carbon nanomaterials: The incorporation of carbon-based nanomaterials like graphene oxide (GO) and oxidized carbon nanotubes (ox-CNTs) into Fmoc-amino acid hydrogels has been a significant area of research. nih.govmdpi.comnih.gov These carbon additives can enhance the mechanical strength of the hydrogels and introduce new functionalities. mdpi.com The aromatic nature of both the Fmoc-amino acids and the carbon nanomaterials facilitates favorable π-π stacking interactions, leading to good dispersion and a strong interface between the peptide fibrils and the nanomaterials. nih.govnih.govnih.gov
A notable application of these hybrid hydrogels is in near-infrared (NIR) light-triggered responses. mdpi.com When irradiated with NIR light, the incorporated carbon nanomaterials generate heat, which can be used to induce changes in the hydrogel structure and, for example, trigger the release of an encapsulated drug. nih.govresearchgate.net
| Component 1 | Component 2 | Resulting Material | Key Features |
| Fmoc-Tyr-OH | Fmoc-Tyr(Bzl)-OH | Binary Hydrogel | Stable 3D fibrous network. nih.govencyclopedia.pubnih.gov |
| Fmoc-Phe-OH | Fmoc-Tyr(Bzl)-OH | Binary Hydrogel | Enhanced mechanical properties. nih.govencyclopedia.pubnih.gov |
| Fmoc-Tyr-OH/Fmoc-Tyr(Bzl)-OH | Graphene Oxide (GO) | Hybrid Hydrogel | Improved mechanical strength, NIR-responsive. nih.govmdpi.com |
| Fmoc-Tyr-OH/Fmoc-Tyr(Bzl)-OH | Oxidized Carbon Nanotubes (ox-CNTs) | Hybrid Hydrogel | Enhanced thermal stability, controlled release applications. mdpi.comnih.gov |
The unique properties of hydrogels derived from Fmoc-D-tyrosine and its analogues make them promising candidates for various biomedical engineering applications. Their ability to mimic the native extracellular matrix provides a suitable environment for cell culture and tissue regeneration. nih.govmdpi.comresearchgate.net
Research has focused on the following areas:
Drug Delivery: The three-dimensional network of the hydrogel can encapsulate therapeutic molecules, protecting them from degradation and allowing for their sustained release. nih.govnih.gov The NIR-light-triggered release from hybrid hydrogels containing carbon nanomaterials offers a method for on-demand drug delivery. nih.govresearchgate.net
Tissue Engineering: These hydrogels can serve as scaffolds to support cell attachment, proliferation, and differentiation, which is crucial for repairing or replacing damaged tissues. nih.govacs.orgresearchgate.net The biocompatibility and biodegradability of these materials are significant advantages in this context. mdpi.com
3D Cell Culture: The gel matrix provides a three-dimensional environment that more accurately reflects the in vivo conditions for cells compared to traditional two-dimensional cell culture, making them valuable for research in cell biology and disease modeling. mdpi.com
Co-Assembly Studies with Other Amino Acid Derivatives and Carbon Nanomaterials
Role in the Synthesis of Biologically Active Peptides and Analogues
Fmoc-D-Tyr(Bzl)-OH is a key reagent in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. vulcanchem.comgoogle.combachem.com The Fmoc group at the N-terminus provides temporary protection to the amino group, which can be removed under mild basic conditions, while the benzyl group protects the hydroxyl function on the tyrosine side chain from unwanted reactions during synthesis. vulcanchem.comgoogle.com The use of a D-amino acid is particularly important for creating peptides with enhanced stability against enzymatic degradation. vulcanchem.com
The incorporation of this compound into peptide sequences is a strategy employed to develop novel therapeutic peptides and peptidomimetics. The D-configuration of the amino acid confers resistance to proteases, enzymes that typically degrade peptides made of naturally occurring L-amino acids. vulcanchem.com This increased metabolic stability can lead to a longer duration of action in the body. vulcanchem.com
Furthermore, the introduction of D-amino acids can induce specific secondary structures, such as β-turns, which can be crucial for the peptide's biological activity and receptor binding affinity. vulcanchem.com For example, its inclusion in synthetic opioid receptor ligands has been shown to enhance their binding capabilities. vulcanchem.com this compound and similar derivatives are used in the synthesis of a wide range of peptide analogues for research in areas such as oncology and endocrinology. nih.govgoogle.com
In the field of immunology, this compound is utilized in the synthesis of peptide-based components for vaccine development and diagnostic tools. mdpi.com Synthetic peptides can be designed to mimic specific epitopes of pathogens to elicit a targeted immune response. The enhanced stability offered by D-amino acids is advantageous for creating more robust peptide antigens. vulcanchem.com
Moreover, the Fmoc group itself, due to its aromatic nature, can contribute to the self-assembly of peptide antigens into nanoparticles or other ordered structures, which can enhance their immunogenicity. reading.ac.uk The ability to precisely synthesize and modify peptides using building blocks like this compound is fundamental to advancing research in peptide-based vaccines and diagnostics.
Use as an Intermediate in the Synthesis of Natural Product-Like Cyclic Lipopeptides
This compound is a key intermediate in the synthesis of analogs of natural product cyclic lipopeptides, such as surfactin (B1297464) and mycosubtilin, which are evaluated for their potential anticancer properties. chemicalbook.comxdbiochems.com The incorporation of the D-tyrosine moiety can influence the conformational properties and biological activity of the resulting cyclic lipopeptides. The synthesis of these complex molecules often involves solid-phase peptide synthesis (SPPS) techniques, where the Fmoc group provides temporary protection of the alpha-amino group, and the benzyl group protects the tyrosine hydroxyl function.
The general strategy for synthesizing these lipopeptides involves the sequential coupling of Fmoc-protected amino acids, including this compound, onto a solid support resin. acs.org For instance, in the synthesis of analogs of the arylomycin class of antibiotics, Fmoc-amino acids are incorporated using coupling agents like N,N'-diisopropylcarbodiimide (DIPCDI) and Oxyma in a solvent such as dimethylformamide (DMF). acs.org Following the assembly of the linear peptide chain, a lipophilic tail, such as palmitic acid, is often added. The peptide is then cleaved from the resin, and cyclization is performed in solution to yield the final cyclic lipopeptide.
One notable example involves the synthesis of a cyclic peptide, Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly], where Fmoc-Tyr(Bzl)-OH was utilized in the solid-phase assembly of the peptide backbone on a Gly-2-ClTrt resin. nih.gov This demonstrates the utility of this compound in constructing cyclic peptides with specific sequences and stereochemistry. The synthesis of such compounds allows for the exploration of structure-activity relationships and the development of new therapeutic agents.
Table 1: Examples of Synthesized Natural Product-Like Cyclic Lipopeptides and Intermediates
| Compound/Intermediate | Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| Surfactin and Mycosubtilin Analogs | Intermediate in synthesis | This compound | chemicalbook.comxdbiochems.com |
| Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly] | Solid-phase synthesis followed by solution-phase cyclization | Fmoc-Tyr(Bzl)-OH, H-Gly-2-ClTrt resin | nih.gov |
| Arylomycin-derived Biaryl Cyclic Lipopeptides | Solid-phase synthesis | Fmoc-amino acids, DIPCDI, Oxyma | acs.org |
Research on Protein-Peptide Interactions and Ligand-Binding Studies Facilitated by D-Tyrosine Peptides
Peptides containing D-amino acids, such as D-tyrosine derived from this compound, are valuable tools for studying protein-peptide interactions and ligand binding. The incorporation of D-amino acids can enhance peptide stability against proteolytic degradation, which is a significant advantage for in vivo studies. researchgate.net Furthermore, the altered stereochemistry can provide insights into the specific structural requirements for binding to a biological target.
The phenolic side chain of tyrosine is known to be crucial in molecular recognition, participating in hydrogen bonding and π–π stacking interactions. nih.govnih.gov By incorporating D-tyrosine, researchers can probe the importance of the precise spatial orientation of this side chain for binding affinity and specificity. Studies have shown that peptides containing D-amino acids can effectively bind to their targets, and in some cases, exhibit enhanced properties compared to their all-L-amino acid counterparts. researchgate.net For example, an all-D enantiomer of a polybasic helical peptide was found to bind to amyloid substrates with similar or greater efficacy than the L-peptide. researchgate.net
In the context of ligand-binding studies, D-tyrosine-containing peptides have been used to investigate interactions with various receptors. For instance, the nicotinic acetylcholine (B1216132) receptor's ligand-binding site is thought to involve tyrosine residues that provide a negative subsite for cationic ligands. nih.gov The use of peptide fragments containing modified or D-amino acids can help to dissect these interactions. Moreover, D-tyrosine has been incorporated into libraries of macrocyclic peptides to identify high-affinity ligands for targets like the SARS-CoV-2 spike protein receptor binding domain (RBD). nih.gov
Table 2: Research on Protein-Peptide Interactions and Ligand-Binding with D-Tyrosine Peptides
| Research Area | Peptide/System Studied | Key Findings | Reference |
|---|---|---|---|
| Amyloid Binding | All-D enantiomer of peptide p5 | Bound amyloid substrates as well as or better than the L-enantiomer. | researchgate.net |
| SARS-CoV-2 Ligand Discovery | D-tyrosine initiated macrocyclic peptide library | Identified high-affinity peptide ligands to the SARS-CoV-2 RBD. | nih.gov |
| MAPK Docking | D-motif peptides | Ligand-footprinting mass spectrometry used to map binding surfaces. | pnas.org |
Design and Synthesis of Novel Chemical Probes and Ligands for Biological Systems
The unique properties of D-tyrosine make this compound a valuable starting material for the design and synthesis of novel chemical probes and ligands. These tools are essential for interrogating biological systems, tracking biological processes, and identifying new therapeutic targets. The incorporation of D-tyrosine can lead to probes with increased metabolic stability and altered binding specificities.
For example, a fluorogenic activity-based probe for Factor VII activating protease (FSAP) was designed incorporating D-tyrosine. The inclusion of D-Tyr in the substrate sequence significantly increased the catalytic activity of the fluorogenic substrate compared to a sequence with only natural L-amino acids. uio.no This highlights how the strategic placement of a D-amino acid can enhance the performance of a chemical probe.
Furthermore, this compound and its derivatives are used in the development of peptide-based drugs and radiopharmaceuticals. The D-configuration can improve pharmacokinetic properties, leading to better resistance against enzymatic degradation and a longer half-life. vulcanchem.com In the development of radiopharmaceuticals, Fmoc-D-Tyr(OtBu)-OH has been used in the synthesis of ligands for the prostate-specific membrane antigen (PSMA), demonstrating the versatility of protected D-tyrosine derivatives in creating targeted diagnostic and therapeutic agents. tum.de
The synthesis of these specialized molecules relies on robust synthetic methodologies, often involving solid-phase techniques where the Fmoc protecting group strategy is central. nih.gov The ability to create diverse peptide sequences with precise control over stereochemistry allows for the systematic exploration of structure-activity relationships and the optimization of ligand and probe performance.
Table 3: Examples of Novel Chemical Probes and Ligands Synthesized Using D-Tyrosine Derivatives
| Probe/Ligand Type | Specific Compound/System | Application | Key Feature from D-Tyr | Reference |
|---|---|---|---|---|
| Fluorogenic Activity-Based Probe | Ac-Pro-DTyr-Lys-Arg-ACC | Selective detection of Factor VII activating protease (FSAP) | Increased catalytic activity of the substrate | uio.no |
| Peptide-Based Drug Development | General peptide therapeutics | Creating drugs with enhanced stability and efficacy | Improved resistance to enzymatic degradation | vulcanchem.com |
| Radiopharmaceutical Ligand | EuK-based rhPSMA ligands | Targeting prostate-specific membrane antigen (PSMA) | Used Fmoc-D-Tyr(OtBu)-OH in synthesis | tum.de |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-tyrosine |
| Surfactin |
| Mycosubtilin |
| N,N'-diisopropylcarbodiimide (DIPCDI) |
| Oxyma |
| Dimethylformamide (DMF) |
| Palmitic acid |
| Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly] |
| Gly-2-ClTrt resin |
| Fmoc-d-allo-Thr-OH |
| Boc-Ile-OH |
| Ac-Pro-DTyr-Lys-Arg-ACC |
| Fmoc-D-Tyr(OtBu)-OH |
Analytical and Characterization Methodologies in Fmoc D Tyr Bzl Oh Research
Advanced Chromatographic Techniques for Peptide Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of peptides synthesized using Fmoc-D-Tyr(Bzl)-OH and for their isolation. mtoz-biolabs.combiocompare.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most prevalent technique, leveraging the hydrophobicity of the peptide to achieve separation. mtoz-biolabs.comaltabioscience.com
Key RP-HPLC Parameters for Peptide Analysis:
| Parameter | Typical Specification | Rationale & Details |
| Stationary Phase | C18 or C8 silica-based columns | The hydrophobic alkyl chains (C18 being more hydrophobic than C8) interact with the nonpolar regions of the peptide. Column dimensions, particle size, and pore size (e.g., 100 Å) are critical for resolution. creative-proteomics.com |
| Mobile Phase | Acetonitrile (ACN) and water with an ion-pairing agent | A gradient of increasing ACN concentration is used to elute peptides of varying hydrophobicity. Trifluoroacetic acid (TFA, typically 0.1%) is added to improve peak shape and resolution by forming ion pairs with charged residues. altabioscience.com |
| Detection Wavelength | 215-220 nm and ~275 nm | The peptide bond (amide) absorbs strongly around 215-220 nm, allowing for the detection of all peptide species. creative-proteomics.com The benzyl (B1604629) and tyrosine aromatic rings in this compound provide absorbance at ~275 nm, which can be used as a secondary, more specific wavelength. creative-proteomics.com |
The purity of a peptide sample is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks. mtoz-biolabs.com Impurities may include truncated or deletion sequences, products with remaining protecting groups, or by-products from the cleavage process. altabioscience.com Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of these impurities by providing mass information for each separated peak. creative-proteomics.commdpi.com
Spectroscopic Characterization of Peptides Containing D-Tyrosine Residues
Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of peptides incorporating D-Tyr(Bzl)-OH.
Mass Spectrometry (MS): MS is fundamental for verifying the molecular weight of the synthesized peptide. biopharmaspec.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) provide highly accurate mass measurements. altabioscience.com Tandem mass spectrometry (MS/MS) is employed for peptide sequencing, where the peptide is fragmented in the mass spectrometer to confirm the amino acid sequence. biopharmaspec.comacs.org While MS can confirm the elemental composition, it generally cannot distinguish between D- and L-amino acid isomers based on mass alone. mdpi.combiopharmaspec.com However, fragmentation patterns in MS/MS can sometimes differ between diastereomeric peptides, offering clues to stereochemistry. acs.org
Fluorescence Spectroscopy: The tyrosine residue possesses intrinsic fluorescence, which is sensitive to its local environment. ulisboa.pt This property can be exploited to study peptide folding, binding interactions, and the aggregation state. Changes in the fluorescence emission maximum and quantum yield of the tyrosine residue can indicate its solvent exposure or proximity to other quenching groups within the peptide structure. nih.gov Dityrosine cross-links, which can form under oxidative conditions, have a distinct fluorescence signature (excitation ~325 nm, emission ~410 nm) that can be used for their detection. acs.org
Methodologies for Stereochemical Purity Analysis of D-Amino Acid Building Blocks and Synthesized Peptides
Ensuring the stereochemical integrity of this compound and the resulting peptide is critical, as the biological activity of peptides is highly dependent on their chirality. numberanalytics.comucsb.edu
Chiral Chromatography: The most direct method for analyzing stereochemical purity is HPLC using a Chiral Stationary Phase (CSP). mdpi.com CSPs are designed to interact differently with enantiomers, leading to their separation. Several types of CSPs are effective for separating D- and L-amino acids and their derivatives. sigmaaldrich.com
Common Chiral Stationary Phases for Amino Acid Separation:
| CSP Type | Examples | Principle of Separation |
| Polysaccharide-based | Lux Cellulose-1 | Based on the formation of transient diastereomeric complexes with the chiral polymer, involving hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov |
| Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A) | These phases offer multimodal separation capabilities (reversed-phase, polar organic) and separate enantiomers through a combination of ionic, hydrogen bonding, and steric interactions. sigmaaldrich.comsigmaaldrich.com |
Derivatization Followed by Chromatography: An alternative approach involves reacting the amino acid or peptide hydrolysate with a chiral derivatizing agent to form diastereomers. oup.com These diastereomers can then be separated on a standard (non-chiral) RP-HPLC column. oup.com For example, N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) can be used to derivatize D,L-amino acids, and the resulting diastereomeric dipeptides are then separated. oup.com
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size, shape, and charge in the gas phase. researchgate.netnih.gov Since diastereomeric peptides (peptides differing only in the stereochemistry of one amino acid) can adopt different three-dimensional shapes, they may exhibit different drift times in an ion mobility cell, allowing for their separation and identification. researchgate.netacs.org Analyzing the ion mobility of fragment ions can even help pinpoint the location of the D-amino acid within the peptide sequence. acs.org
Rheological and Microscopic Characterization Techniques for Supramolecular Assemblies of Fmoc-D-Tyrosine Derivatives
Fmoc-amino acids, including derivatives of tyrosine, are well-known for their ability to self-assemble into supramolecular structures like nanofibers and hydrogels. rsc.orgnih.gov Characterizing the physical properties of these materials is crucial for their application in fields like tissue engineering and drug delivery.
Rheology: Rheological measurements are used to quantify the mechanical properties of hydrogels formed by Fmoc-D-tyrosine derivatives. rsc.orgnih.gov Dynamic oscillatory rheology is performed to measure the storage modulus (G') and the loss modulus (G''). rsc.org
Storage Modulus (G'): Represents the elastic component of the material, indicating its ability to store energy (solid-like behavior).
Loss Modulus (G''): Represents the viscous component, indicating energy dissipation as heat (liquid-like behavior). A material is considered a gel when G' is significantly greater than G'' and both are independent of frequency over a certain range. nih.govresearchgate.net These measurements provide quantitative data on gel stiffness and stability. nih.gov
Microscopy: Various microscopy techniques are employed to visualize the morphology of the self-assembled nanostructures.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide high-resolution images of the fibrillar network that constitutes the hydrogel. nih.govgoogle.com Cryo-SEM can be used to observe the hydrated structure, which is more representative of the native gel state. acs.org
Atomic Force Microscopy (AFM): AFM is used to image the surface topography of the self-assembled structures at the nanoscale, providing detailed information on the dimensions (height, width) of the individual nanofibers. researchgate.netgoogle.com
These analytical and characterization methodologies provide a comprehensive toolkit for researchers working with this compound, enabling rigorous quality control of the building block, confirmation of the structure and purity of synthesized peptides, and detailed investigation of the properties of resulting supramolecular materials.
Emerging Trends and Future Research Directions
Development of Novel Protecting Group Strategies for D-Tyrosine Derivatives
The foundation of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the use of protecting groups to prevent unwanted side reactions. nih.gov The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used for Nα-amino protection due to its base-lability, which allows for mild deprotection conditions. nih.govnih.gov However, the synthesis of complex peptides, especially those containing D-amino acids like D-tyrosine, presents ongoing challenges that drive the development of new protecting group strategies.
While the benzyl (B1604629) (Bzl) group is a standard for protecting the hydroxyl function of tyrosine, research is ongoing to find more robust and versatile alternatives. acs.orggoogle.com Issues such as premature deprotection or side reactions during cleavage necessitate the exploration of novel protecting groups. For instance, researchers have investigated silyl-based protective groups for the tyrosine side chain, which offer enhanced stability under certain acidic conditions compared to traditional ethers. nih.gov The development of such groups, compatible with Fmoc-based strategies, is crucial for synthesizing complex D-tyrosine-containing peptides with high purity and yield. nih.gov
Future research will likely focus on:
Orthogonal Protecting Groups: Developing a wider array of protecting groups that can be removed under highly specific and non-interfering conditions. This would enable more complex, multi-functionalized peptide architectures.
"Traceless" Protecting Groups: Designing protecting groups that, upon cleavage, leave no residual atoms on the amino acid, simplifying purification and characterization.
Environmentally Benign Strategies: Creating protecting groups and deprotection methods that are more sustainable and generate less hazardous waste.
Advances in Automation and High-Throughput Methodologies in D-Amino Acid Peptide Synthesis
The demand for large quantities of diverse peptides for screening and therapeutic development has spurred significant advancements in automated peptide synthesis. creative-peptides.comnih.gov Automated synthesizers, which precisely control reaction conditions and reagent delivery, have dramatically improved the efficiency and reproducibility of SPPS. creative-peptides.com This technology is particularly beneficial for the synthesis of peptides containing D-amino acids, which can be costly and require optimized coupling protocols. researchgate.net
Recent innovations include:
Flow Chemistry: Automated flow peptide synthesis (AFPS) allows for the rapid synthesis of entire proteins, including those with D-amino acid substitutions, in a continuous process. acs.org This technology significantly reduces synthesis time and reagent consumption. researchgate.net
Microwave-Assisted SPPS: The application of microwave irradiation can accelerate coupling and deprotection steps, further shortening synthesis cycles. researchgate.net
High-Throughput Parallel Synthesis: Techniques like SPOT synthesis on paper supports and 96-well plate formats enable the simultaneous synthesis of hundreds or even thousands of different peptide sequences. nih.govresearchgate.net This is invaluable for creating peptide libraries for drug discovery and material science applications. researchgate.net
These automated and high-throughput methods are being refined to better accommodate the unique challenges of incorporating D-amino acids, such as potential racemization and slower reaction kinetics. researchgate.net The future will see even more sophisticated robotic systems and integrated purification strategies to streamline the entire process from synthesis to purified product. nih.gov
Expansion of Fmoc-D-Tyr(Bzl)-OH Applications in Advanced Materials Science and Bio-Nanotechnology
The self-assembly properties of peptides and amino acid derivatives are being harnessed to create novel biomaterials with a wide range of applications. Fmoc-protected amino acids, including this compound, have been shown to form hydrogels through the self-assembly of their fibrous networks. researchgate.netresearchgate.net The incorporation of D-amino acids can influence the secondary structure and stability of these materials. nih.gov
Recent research has demonstrated the potential of these materials in:
Drug Delivery: Hydrogels formed from binary mixtures of Fmoc-Tyr-OH and Fmoc-Tyr(Bzl)-OH have been used to encapsulate and release drugs in a controlled manner. researchgate.netacs.org The incorporation of carbon nanomaterials into these hydrogels allows for near-infrared light-triggered drug release. researchgate.netacs.org
Tissue Engineering: The biocompatibility and tunable mechanical properties of peptide-based hydrogels make them promising scaffolds for cell culture and tissue regeneration. researchgate.net
Bio-Nanotechnology: The ability of tyrosine residues to participate in cross-linking reactions and interact with inorganic materials opens up possibilities for creating hybrid functional materials. nih.gov
Future research in this area will likely explore the creation of "smart" materials that respond to specific biological cues and the development of more complex, multi-component systems with tailored properties for specific applications in regenerative medicine and nanoelectronics.
Interdisciplinary Research Integrating D-Tyrosine Peptides in Contemporary Chemical Biology and Drug Discovery Initiatives
The incorporation of D-amino acids into peptides offers significant advantages in drug discovery. Peptides containing D-amino acids are more resistant to degradation by proteases, leading to longer half-lives in vivo. mdpi.com This increased stability, combined with the potential for unique biological activities, makes D-peptides attractive therapeutic candidates. mdpi.comchemrxiv.org
Key areas of research include:
Mirror-Image Phage Display: This powerful technique uses a chemically synthesized D-protein target to screen phage display libraries and identify high-affinity D-peptide ligands. rhhz.netccspublishing.org.cn This approach has been instrumental in discovering D-peptide drug candidates. chemrxiv.org
Structure-Activity Relationship Studies: The systematic replacement of L-amino acids with their D-counterparts, such as D-tyrosine, allows researchers to probe the structural requirements for receptor binding and biological activity. acs.org This has led to the development of more potent and selective peptide drugs.
Cosmeceuticals: Peptides containing terminal D-tyrosine have been shown to have anti-melanogenic effects, suggesting their potential use in cosmetic applications. researchgate.net
The integration of D-amino acid chemistry with computational design, structural biology, and high-throughput screening methods is accelerating the discovery of novel peptide-based therapeutics for a wide range of diseases. nih.govfrontiersin.org The future of this field lies in the continued exploration of the vast chemical space offered by non-canonical amino acids and the development of innovative strategies to translate these discoveries into clinical applications.
Q & A
Basic Research Questions
Q. What is the optimal method for preparing stock solutions of Fmoc-D-Tyr(Bzl)-OH to ensure stability during peptide synthesis?
- Methodology : Dissolve the compound in DMSO at concentrations ≥30 mg/mL (60.78 mM) and aliquot into single-use vials to avoid freeze-thaw degradation. For long-term storage, maintain at -80°C (6-month stability) or -20°C (1-month stability). Heating to 37°C with brief sonication improves solubility .
Q. How should researchers handle solubility challenges of this compound in non-polar solvents?
- Methodology : Use polar aprotic solvents like DMSO or DMF for dissolution. If precipitation occurs, incrementally add co-solvents (e.g., acetonitrile) while monitoring via HPLC to confirm solubility without compromising reaction conditions .
Q. What analytical techniques are recommended for verifying the purity of this compound before use in synthesis?
- Methodology : Employ reverse-phase HPLC (≥98% purity threshold) and mass spectrometry (MS) for identity confirmation. Cross-reference with COA data provided by suppliers for batch-specific validation .
Advanced Research Questions
Q. How can researchers ensure orthogonal deprotection of Fmoc and Bzl groups during solid-phase peptide synthesis (SPPS)?
- Methodology : Use 20% piperidine in DMF for Fmoc removal (base-sensitive), while retaining the acid-labile Bzl group. Confirm completeness via Kaiser test or UV monitoring at 301 nm (Fmoc depletion). For Bzl removal, apply TFA-based cleavage cocktails post-synthesis .
Q. What strategies mitigate steric hindrance when incorporating this compound into complex peptide sequences?
- Methodology : Optimize coupling efficiency using double coupling protocols with activating agents (e.g., HBTU/HOBt) in DMF. Monitor reaction kinetics via FTIR or real-time MS to adjust molar excess (2–4 equiv) and minimize incomplete incorporation .
Q. How can phosphorylation or post-translational modifications (PTMs) be introduced at the Tyr(Bzl) site in synthetic peptides?
- Methodology : After SPPS, selectively deprotect the Bzl group using hydrogenolysis (Pd/C, H₂) or TFA/thioanisole, then enzymatically phosphorylate the tyrosine residue. Validate modifications via MALDI-TOF MS and phospho-specific antibodies .
Q. What are the critical considerations for using this compound in mirror-image phage display studies?
- Methodology : Ensure enantiomeric purity (>99% by chiral HPLC) to avoid cross-reactivity. Pair with D-amino acid-compatible proteases (e.g., subtilisin) for library screening. Validate binding specificity using surface plasmon resonance (SPR) .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility of this compound in DMSO: How to reconcile conflicting data?
- Resolution : Batch-to-batch variability in crystallinity may affect solubility. Pre-warm DMSO to 37°C, sonicate for 10 min, and centrifuge to remove insoluble particulates. Cross-validate with supplier-specific COAs and independent NMR analysis .
Q. Divergent storage recommendations (-80°C vs. -20°C): Which conditions maximize shelf life?
- Resolution : For infrequent use, store at -80°C to prevent gradual Fmoc degradation. For daily workflows, aliquot into smaller volumes and store at -20°C with desiccants to minimize hydrolysis. Monitor stability via periodic HPLC .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
